2-Chloro-6-iodoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-6-iodoquinoline and its derivatives often involves selective substitution reactions where iodine and chlorine atoms are strategically placed on the quinoline nucleus. For example, conditions for selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline have been reported, allowing for the synthesis of diarylquinolines with different aryl groups in a one-pot procedure with high yields, highlighting the compound's utility in organic synthesis (Tsvetkov et al., 2002).
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-iodoquinoline derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline have been studied, where molecules adopt slightly twisted conformations from coplanarity, indicating the influence of chloro substitution on the quinoline structure and its derivatives (Rizvi et al., 2008).
Chemical Reactions and Properties
2-Chloro-6-iodoquinoline undergoes various chemical reactions, including cross-coupling reactions which are pivotal for the synthesis of complex organic molecules. For example, the reactivity of 2-aryl-4-chloro-6-iodoquinazolines towards palladium-catalyzed sequential cross-coupling reactions has been evaluated, demonstrating the compound's utility in synthesizing polycarbo-substituted quinazolines with distinct electronic properties (Mphahlele et al., 2015).
Physical Properties Analysis
The physical properties of 2-Chloro-6-iodoquinoline derivatives, such as crystal structure and stability, are significantly influenced by their molecular interactions. The crystal structures of various hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acid isomers have been determined, showcasing the role of intermolecular hydrogen bonding in determining the physical properties of these compounds (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties of 2-Chloro-6-iodoquinoline, such as reactivity and selectivity in chemical reactions, are central to its application in synthetic chemistry. The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers exemplify the selective complexation with metal ions, showcasing the compound's chemical versatility and potential applications in creating highly selective ligands for metal ions (Bordunov et al., 1996).
Scientific Research Applications
Application 1: Synthesis of Indenoquinolinone
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-Chloro-6-iodoquinoline is used in the synthesis of indenoquinolinones, a biologically potent molecule of the azaflourenone class . This molecule has been found to possess an excellent biological profile .
- Methods of Application or Experimental Procedures: The synthesis of indenoquinolinones from 2-haloquinoline-3-carbaldehyde is achieved through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . DFT studies were performed to investigate the mechanistic pathway, and in situ UV–Vis studies indicate the presence of Pd (II) intermediate species .
- Results or Outcomes: The result of this process is the successful synthesis of indenoquinolinones .
Application 2: Synthesis of Biologically Active Quinoline and its Analogues
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 2-Chloro-6-iodoquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods of Application or Experimental Procedures: Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes: The result of this process is the successful synthesis of biologically and pharmaceutically active quinoline and its analogues .
Application 3: Synthesis of Functionalized Quinoline Motifs
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-Chloroquinoline-3-carbaldehyde, a derivative of 2-Chloro-6-iodoquinoline, is used in the synthesis of functionalized quinoline motifs . These motifs have a broad spectrum of bioactivity and are used in drug design .
- Methods of Application or Experimental Procedures: The 2-chloro position of 2-Chloroquinoline-3-carbaldehyde undergoes substitution reaction when treated with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .
- Results or Outcomes: The result of this process is the successful synthesis of functionalized quinoline motifs .
Application 4: Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-chloro-6-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLKNANWWDCXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601125 | |
Record name | 2-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodoquinoline | |
CAS RN |
124467-20-5 | |
Record name | 2-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-iodo-quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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